Angiotensin I is a decapeptide that plays a crucial role in the renin-angiotensin system, which is integral to blood pressure regulation and fluid balance in the human body. It is synthesized from angiotensinogen, a precursor protein produced in the liver, and is subsequently converted into angiotensin II by the angiotensin-converting enzyme. Angiotensin II is a potent vasopressor, meaning it constricts blood vessels and raises blood pressure. Angiotensin I has the amino acid sequence: Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-Thr-Leu .
Angiotensin I belongs to a class of peptides known as vasoactive peptides, which are involved in regulating vascular tone and blood pressure. It is classified as a member of the renin-angiotensin system and has implications in various physiological processes, including cardiovascular function and electrolyte balance .
The synthesis of angiotensin I can be achieved through several methods:
In SPPS, protecting groups are used to prevent unwanted reactions during synthesis. The final product can be purified using high-performance liquid chromatography (HPLC) to ensure high purity levels suitable for research applications .
Angiotensin I's molecular structure consists of ten amino acids linked by peptide bonds, forming a linear chain. The specific sequence contributes to its biological activity and interaction with receptors.
Angiotensin I undergoes several key reactions:
The enzymatic activity of ACE is crucial; it operates optimally in conditions where zinc ions are present as cofactors. This enzymatic reaction is highly efficient and can convert all circulating angiotensin I to angiotensin II within a single passage through the pulmonary vasculature .
Angiotensin I primarily functions through its conversion to angiotensin II. Once formed, angiotensin II binds to specific receptors (AT1 and AT2), triggering various physiological responses:
The binding affinity of angiotensin II for its receptors significantly influences cardiovascular dynamics and fluid homeostasis .
Angiotensin I has several important applications in scientific research:
The identification of Angiotensin I emerged from a century of systematic investigation into blood pressure regulation. In 1898, physiologists Robert Tigerstedt and Per Bergman demonstrated that saline extracts of rabbit kidneys induced sustained hypertension when injected into other animals. They named the pressor substance "renin" and postulated its enzymatic nature, though the specific substrate remained unidentified [1] [7]. The field advanced significantly in 1934 when Harry Goldblatt established the first reproducible hypertension model by clamping renal arteries in dogs, confirming renin’s pathological role [1]. By 1939, independent teams at the University of Buenos Aires and Eli Lilly Laboratories identified a short-lived pressor agent in renal venous blood of ischemic kidneys. This agent—initially termed "hypertensin" or "angiotonin"—was later characterized as the enzymatic product of renin acting on plasma proteins [1].
The evolutionary conservation of RAS components underscores its physiological importance. Comparative studies reveal angiotensin-like peptides in amphibians (e.g., Xenopus laevis), where two angiotensin receptor subtypes (xATa and xATb) share 88% amino acid homology with mammalian AT1 receptors. Despite 400 million years of divergence, amphibian and mammalian angiotensins exhibit comparable receptor-binding affinities (<3-fold difference), indicating strong selective pressure to maintain peptide-receptor interactions for fluid homeostasis [4] [7].
Table 1: Key Historical Milestones in RAS Research
Year | Discovery | Researchers |
---|---|---|
1898 | Pressor effects of renal extracts ("renin") | Tigerstedt and Bergman |
1934 | Experimental hypertension via renal ischemia | Goldblatt et al. |
1936 | Identification of renin’s enzymatic product | Teams in Buenos Aires and Indianapolis |
1958 | Unification of "hypertensin/angiotonin" as angiotensin | Braun Menéndez and Page |
Angiotensin I is a decapeptide (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu) generated through the enzymatic cleavage of angiotensinogen by renin. This reaction represents the rate-limiting step in RAS activation. Hepatic angiotensinogen—a 452-amino-acid glycoprotein—circulates at ~200 nM concentrations, dwarfing angiotensin peptides (picomolar range) [2] [3]. Renin, an aspartyl protease released from renal juxtaglomerular cells, exhibits exquisite substrate specificity; it cleaves only the Leu¹⁰–Val¹¹ bond of angiotensinogen to yield biologically inert Angiotensin I [2] [5].
The significance of Angiotensin I lies exclusively in its role as a precursor for the octapeptide Angiotensin II. This conversion occurs primarily via angiotensin-converting enzyme (ACE), a zinc metallopeptidase anchored to endothelial surfaces. Pulmonary capillaries harbor the highest ACE density, facilitating efficient Angiotensin II generation during blood transit [2] [8]. ACE achieves dual catalytic functions: it hydrolyzes Angiotensin I’s C-terminal dipeptide (His-Leu) while concurrently inactivating vasodilatory kinins (e.g., bradykinin) [8]. Tissue-specific alternative pathways also exist; chymase in mast cells and cardiac interstitium can generate Angiotensin II independently of ACE, particularly in pathologies like heart failure [6].
Table 2: Tissue-Specific Angiotensin Peptide Concentrations
Tissue | Angiotensin I (fmol/g) | Angiotensin II (fmol/g) | Angiotensin (1-7) (fmol/g) |
---|---|---|---|
Plasma | 10–135 pM | 5–50 pM | 5–80 pM |
Kidney | 60–1050 | 150–700 | 100–200 |
Adrenal | 50–200 | 300–2000 | 50 |
Lung | 5–60 | 40–240 | 4 |
Heart | 10–85 | 10–150 | 5–30 |
Data derived from radioimmunoassay and mass spectrometry studies [3]
Beyond systemic circulation, local RAS activity enables compartmentalized Angiotensin I production. Tissues including brain, adipose, and reproductive organs express angiotensinogen and renin, allowing paracrine angiotensin peptide synthesis [5] [10]. Adipocyte-derived angiotensinogen, for example, contributes to insulin resistance and inflammation in obesity, illustrating how localized Angiotensin I processing influences metabolic disease [10].
The angiotensin peptide family comprises structurally related fragments with divergent biological activities. Angiotensin I serves as the biosynthetic precursor, while downstream isoforms exert receptor-mediated effects:
Table 3: Structural and Functional Attributes of Angiotensin Isoforms
Peptide | Amino Acid Sequence | Receptor Targets | Primary Physiological Roles |
---|---|---|---|
Angiotensin I | Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu | None (precursor) | Substrate for Ang II generation |
Angiotensin II | Asp-Arg-Val-Tyr-Ile-His-Pro-Phe | AT1, AT2 | Vasoconstriction, aldosterone secretion, fibrosis |
Angiotensin III | Arg-Val-Tyr-Ile-His-Pro-Phe | AT2 > AT1 | Aldosterone secretion, vasodilation |
Angiotensin IV | Val-Tyr-Ile-His-Pro-Phe | IRAP/Mas-related receptors | Cognitive enhancement, NO modulation |
Angiotensin (1-7) | Asp-Arg-Val-Tyr-Ile-His-Pro | Mas receptor | Vasodilation, anti-fibrosis, anti-inflammation |
Angiotensin I’s biological inertia contrasts sharply with its metabolites. While it lacks direct receptor interactions, its spatial distribution dictates downstream signaling outcomes. Tissue-specific peptide gradients exist: renal Angiotensin II concentrations exceed plasma by 15-fold, enabling precise regulation of tubular sodium reabsorption and glomerular filtration [3]. The discovery of alternative pathways further complicates this landscape. ACE2—a homolog of ACE—cleaves Angiotensin I to Angiotensin (1-9) or Angiotensin II to Angiotensin (1-7). The latter activates Mas receptors, counteracting AT1-mediated vasoconstriction and proliferation. In prostate cancer, ACE2 downregulation shifts balance toward oncogenic Angiotensin II, while Angiotensin (1-7) exhibits antitumor effects [6] [10]. This enzymatic duality positions Angiotensin I at a metabolic branch point: ACE-mediated conversion yields pressor peptides, while ACE2 processing generates vasoprotective fragments [6] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7